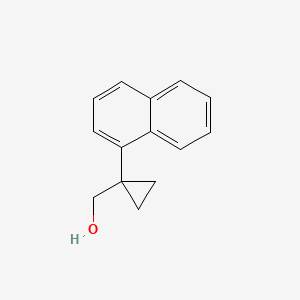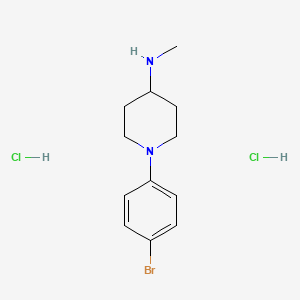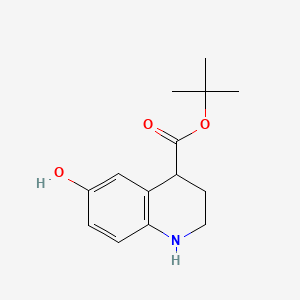
4-(2-Methoxy-5-nitrophenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxy-5-nitrophenyl)butan-2-ol is an organic compound with the molecular formula C11H15NO4. It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, along with a butanol chain. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-nitrophenyl)butan-2-ol typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to room temperature
Catalysts: Magnesium turnings for Grignard reagent preparation
Reduction: Sodium borohydride or lithium aluminum hydride for the reduction step
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxy-5-nitrophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products Formed
Oxidation: 4-(2-Methoxy-5-nitrophenyl)butan-2-one
Reduction: 4-(2-Methoxy-5-aminophenyl)butan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(2-Methoxy-5-nitrophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxy-5-nitrophenyl)butan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group may influence the compound’s solubility and bioavailability. The overall effect depends on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methoxy-5-nitrophenyl)butan-2-one
- 4-(5-Methoxy-2-nitrophenyl)butan-2-ol
Uniqueness
4-(2-Methoxy-5-nitrophenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
4-(2-methoxy-5-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C11H15NO4/c1-8(13)3-4-9-7-10(12(14)15)5-6-11(9)16-2/h5-8,13H,3-4H2,1-2H3 |
Clave InChI |
XOSMHURMLLSKFM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=C(C=CC(=C1)[N+](=O)[O-])OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)


